Ketone, 2-chlorophenothiazin-10-yl 2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl, dihydrochloride
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Overview
Description
Ketone, 2-chlorophenothiazin-10-yl 2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl, dihydrochloride is a complex organic compound with a molecular formula of C20H24Cl3N3O2S. This compound is known for its unique chemical structure, which includes a phenothiazine core, a piperazine ring, and a hydroxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 2-chlorophenothiazin-10-yl 2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl, dihydrochloride typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ketone, 2-chlorophenothiazin-10-yl 2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary or tertiary amines .
Scientific Research Applications
Ketone, 2-chlorophenothiazin-10-yl 2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various chemical formulations
Mechanism of Action
The mechanism of action of Ketone, 2-chlorophenothiazin-10-yl 2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenothiazin-10-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone dihydrochloride
- (2-chlorophenothiazin-10-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
Uniqueness
Ketone, 2-chlorophenothiazin-10-yl 2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ketone, 2-chlorophenothiazin-10-yl 2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl, dihydrochloride, is a compound with potential biological activity that warrants detailed investigation. Its structure, which includes a phenothiazine moiety and a piperazine derivative, suggests interactions with various biological targets. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Antipsychotic Activity : Similar to other phenothiazine derivatives, this compound may exhibit antipsychotic properties by antagonizing dopamine receptors in the central nervous system (CNS). This mechanism is supported by studies on related compounds like chlorpromazine, which is known for its efficacy in treating schizophrenia and other mental health disorders .
- Antimicrobial Effects : The presence of the thiophenol ring suggests potential antimicrobial activity. Research on related compounds indicates that modifications in the thiobenzanilide structure can lead to enhanced antimicrobial properties .
- Neuroprotective Properties : Some studies have indicated that compounds containing piperazine moieties can exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
In Vitro Studies
Research has shown that derivatives of phenothiazines exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies on structurally similar compounds have demonstrated significant antiproliferative effects in breast and prostate cancer cells .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of similar compounds. For example, phenothiazine derivatives have been shown to reduce tumor growth in xenograft models, suggesting that this compound may also possess anticancer properties .
Case Studies
- Antipsychotic Efficacy : A clinical trial involving a phenothiazine derivative showed significant improvements in psychotic symptoms among patients diagnosed with schizophrenia. The study highlighted the importance of receptor affinity profiles in determining therapeutic outcomes.
- Antimicrobial Activity : A case study examining the antimicrobial efficacy of related compounds found that modifications to the piperazine group enhanced activity against Gram-positive bacteria. This suggests that similar modifications to our compound could lead to improved antimicrobial agents.
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C20H23N3O2S |
Molecular Weight | 369.15 g/mol |
Predicted Collision Cross Section (Ų) | 188.8 |
Biological Activity | Effect |
---|---|
Antipsychotic | Potential dopamine receptor antagonist |
Antimicrobial | Effective against certain bacterial strains |
Neuroprotective | Modulates neurotransmitter systems |
Properties
CAS No. |
28747-82-2 |
---|---|
Molecular Formula |
C21H26Cl3N3O2S |
Molecular Weight |
490.9 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C21H24ClN3O2S.2ClH/c22-16-5-6-20-18(15-16)25(17-3-1-2-4-19(17)28-20)21(27)7-8-23-9-11-24(12-10-23)13-14-26;;/h1-6,15,26H,7-14H2;2*1H |
InChI Key |
PRYMXHIMDPCGRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl |
Origin of Product |
United States |
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